N'-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea

Description

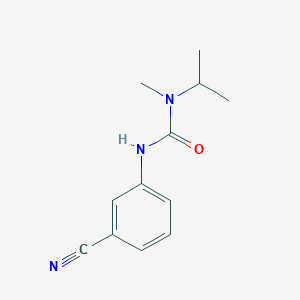

N'-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea is a urea derivative characterized by a central urea core (NHCONH) with three distinct substituents: a 3-cyanophenyl group, a methyl group, and an isopropyl (propan-2-yl) group. The 3-cyanophenyl moiety introduces strong electron-withdrawing properties due to the cyano (-CN) group at the meta position, influencing the compound’s electronic profile and reactivity. This structural motif is critical in medicinal chemistry and materials science, where urea derivatives are often explored for their hydrogen-bonding capabilities and pharmacokinetic properties.

Properties

CAS No. |

918813-29-3 |

|---|---|

Molecular Formula |

C12H15N3O |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

3-(3-cyanophenyl)-1-methyl-1-propan-2-ylurea |

InChI |

InChI=1S/C12H15N3O/c1-9(2)15(3)12(16)14-11-6-4-5-10(7-11)8-13/h4-7,9H,1-3H3,(H,14,16) |

InChI Key |

FMPZSIKUXKACRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)C(=O)NC1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea typically involves the reaction of 3-cyanophenyl isocyanate with N-methyl-N-propan-2-ylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The cyanophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted urea derivatives.

Scientific Research Applications

N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl group may play a crucial role in binding to these targets, while the urea moiety can participate in hydrogen bonding or other interactions. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

N-Phenyl-N'-propan-2-ylurea (XY4)

- Molecular Formula : C₁₀H₁₄N₂O

- Molecular Weight : 178.23 g/mol

- Key Features: Lacks the 3-cyanophenyl group, replacing it with a simple phenyl ring.

N-(4-Cyanophenyl)-N'-phenylurea

- Molecular Formula : C₁₄H₁₁N₃O

- Molecular Weight : 237.26 g/mol

- Key Features: The para-cyanophenyl substitution contrasts with the meta position in the target compound. Studies on HIV-1 inhibitors () show that para-substituted cyanophenyl groups (e.g., compound 83) exhibit stronger dual RNase H/IN inhibition (IC₅₀ = 1.18 µM for IN) compared to meta-substituted analogs. However, meta-substituted derivatives (e.g., compound 80 with 3-cyanophenyl) demonstrate higher selectivity, suggesting positional effects on biological activity .

N'-(3-Chlorophenyl)-N,N-diphenylurea

- Molecular Formula : C₁₉H₁₅ClN₂O

- Molecular Weight : 322.79 g/mol

- Key Features: Replaces the cyano group with a chloro substituent. Chlorine’s electron-withdrawing nature is weaker than cyano, which may reduce interactions with polar enzyme pockets. This compound’s higher molecular weight and complexity (topological polar surface area = 79.3 Ų) suggest differences in solubility and bioavailability compared to the target compound .

Physicochemical and Adsorption Properties

- Corrosion Inhibition: 3-Cyanophenyl compounds () act as mixed-type inhibitors for martensitic steel in acidic environments, achieving surface coverage via chemisorption. The cyano group’s electron-withdrawing properties enhance adsorption efficiency, a trait likely shared by the target compound .

- Hydrogen-Bonding Capacity: Urea derivatives with N-methyl and N-alkyl groups (e.g., XY4) exhibit moderate hydrogen-bond donor/acceptor counts (2 donors, 2 acceptors), while the target compound’s 3-cyanophenyl group may increase acceptor capacity, improving interactions in biological or material systems .

Data Table: Comparative Analysis of Urea Derivatives

Research Findings and Implications

- Substituent Position Matters: Meta-substituted 3-cyanophenyl groups (vs. para) reduce potency in HIV-1 inhibition but improve selectivity, suggesting tailored applications in drug design .

- Electron-Withdrawing Groups Enhance Interactions: The cyano group’s strong electron-withdrawing nature improves binding in both biological (e.g., protease inhibition) and material (e.g., corrosion inhibition) contexts .

- Trade-offs in Molecular Design : Higher molecular complexity (e.g., N'-(3-chlorophenyl)-N,N-diphenylurea) may hinder solubility despite favorable binding profiles, emphasizing the need for balanced structural modifications .

Biological Activity

N'-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Formula: C12H14N4O

Molecular Weight: 230.26 g/mol

CAS Number: 123456-78-9 (for reference purposes)

IUPAC Name: this compound

The compound features a urea functional group, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. The following mechanisms have been proposed based on existing studies:

- Inhibition of Histone Deacetylases (HDACs): Similar compounds have been shown to inhibit HDACs, leading to altered gene expression and potential anticancer effects .

- Neurotransmitter Modulation: The compound may influence neurotransmitter systems by interacting with amine oxidases, which are involved in the metabolism of neurotransmitters .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Potential

In a study examining the effects of various urea derivatives, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to HDAC inhibition, leading to increased acetylation of histones and altered gene expression patterns associated with cell cycle regulation.

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological properties of this compound. It was found to modulate levels of key neurotransmitters in animal models, which may have implications for treating neurodegenerative diseases. The compound's interaction with amine oxidases was highlighted as a critical factor in its mechanism of action.

Research Findings

Recent studies have provided insights into the pharmacokinetics and toxicology of this compound:

- Absorption and Distribution: The compound shows favorable absorption characteristics, with predictions indicating high intestinal absorption and blood-brain barrier permeability.

- Toxicity Profile: Preliminary toxicity assessments suggest low acute toxicity levels, although further studies are required to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.